molecular formula C15H15Cl2NO5S2 B2504690 1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine CAS No. 1797087-71-8

1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine

Cat. No. B2504690
CAS RN: 1797087-71-8
M. Wt: 424.31
InChI Key: HEXLFIHDUQQIAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine is a useful research compound. Its molecular formula is C15H15Cl2NO5S2 and its molecular weight is 424.31. The purity is usually 95%.
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Scientific Research Applications

Sulfonamides in Clinical Drug Development

Sulfonamides, characterized by their primary sulfonamide moiety, have played a significant role in the development of a wide range of clinically used drugs, encompassing diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX2 inhibitors. Recent patents have highlighted novel sulfonamide CAIs with potential as antiglaucoma agents or targeting tumor-associated isoforms CA IX/XII for antitumor applications. The diversity of sulfonamides' pharmacological properties underscores their importance in medicinal chemistry and their potential for yielding new therapeutic agents targeting various diseases, including glaucoma, cancer, and microbial infections (Carta, Scozzafava, & Supuran, 2012).

Antimicrobial and Antitumor Potential

Sulfur (SVI)-based drugs, particularly those incorporating sulfonyl or sulfonamide groups, have been identified for their significant antimicrobial, anti-inflammatory, antiviral, anticonvulsant, antitubercular, antidiabetic, antileishmanial, carbonic anhydrase inhibitory, antimalarial, anticancer, and other medicinal properties. Over 150 FDA-approved sulfur-based drugs highlight the critical role of sulfonyl analogues in drug discovery and development. This indicates a promising avenue for exploring compounds like 1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine in various therapeutic contexts, ranging from antimicrobial to anticancer applications (Zhao et al., 2018).

Chemical Inhibitors for Medical Applications

The review and development of sulfonamide inhibitors have extended their application beyond traditional antimicrobial uses to include roles as inhibitors for enzymes and receptors implicated in diseases such as cancer, HIV, and Alzheimer’s. Sulfonamides have been adapted for use in HIV protease inhibitors and anticancer agents, indicating their versatility and importance in addressing complex health issues (Gulcin & Taslimi, 2018).

properties

IUPAC Name

1-(2,4-dichloro-5-methylphenyl)sulfonyl-3-(furan-2-ylmethylsulfonyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO5S2/c1-10-5-15(14(17)6-13(10)16)25(21,22)18-7-12(8-18)24(19,20)9-11-3-2-4-23-11/h2-6,12H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXLFIHDUQQIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine

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